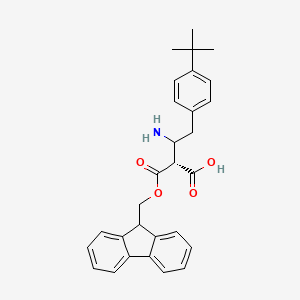

Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid

Description

Properties

IUPAC Name |

(2R)-3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32)/t25?,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKUNOJJNRDQX-FXDYGKIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CC([C@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721953 | |

| Record name | (2R)-3-Amino-4-(4-tert-butylphenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401916-49-2 | |

| Record name | (2R)-3-Amino-4-(4-tert-butylphenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid typically involves the protection of the amino group of phenylalanine with the Fmoc group. This can be achieved through an acylation reaction using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc-protected amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid is primarily used as a building block in SPPS. This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates easy removal during synthesis, making it a preferred choice for chemists.

Key Benefits:

- Efficiency: Enables rapid synthesis of complex peptides.

- Yield: High yields are achieved due to the stability of the Fmoc group under various reaction conditions.

Drug Development

Peptide-Based Pharmaceuticals

This compound plays a crucial role in designing peptide-based drugs that target specific biological pathways. Its unique structure enhances the therapeutic efficacy of these drugs by improving their interaction with biological targets.

Case Study:

A study demonstrated the use of Fmoc-(R)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid in creating analogs of neuropeptides that showed improved binding affinity to receptors involved in pain modulation. This highlights its potential in developing analgesics with fewer side effects compared to traditional pain medications.

Bioconjugation

Targeted Drug Delivery

In bioconjugation processes, Fmoc-(R)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid is utilized to attach biomolecules to surfaces or other molecules. This technique enhances drug delivery systems by improving specificity and reducing off-target effects.

Applications:

- Antibody-Drug Conjugates (ADCs): Used to link cytotoxic drugs to antibodies, allowing targeted therapy for cancer treatment.

- Vaccine Development: Enhances the delivery and efficacy of vaccine components by facilitating their attachment to carrier proteins.

Neuroscience Research

Neuropeptide Studies

The compound is valuable in neuroscience research for studying neuropeptides and their roles in brain function and behavior. Its structural properties allow researchers to investigate the effects of modified neuropeptides on neuronal signaling pathways.

Research Findings:

Studies have shown that modifications using Fmoc-(R)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid can lead to neuropeptides with altered biological activity, providing insights into neurodegenerative diseases and potential therapeutic strategies.

Material Science

Functional Materials Development

In material science, this compound is explored for developing functional materials that can respond to biological stimuli. Applications include biosensors and drug delivery systems that can release therapeutic agents in response to specific biological signals.

Innovative Applications:

- Biosensors: Integration into sensor platforms for detecting biomolecules.

- Smart Drug Delivery Systems: Designing materials that release drugs only in the presence of specific enzymes or pH changes associated with disease states.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | High efficiency and yield |

| Drug Development | Design of peptide-based drugs | Enhanced therapeutic efficacy |

| Bioconjugation | Attaching biomolecules for targeted delivery | Improved specificity and reduced side effects |

| Neuroscience Research | Studying neuropeptides' roles in brain function | Insights into neurodegenerative diseases |

| Material Science | Development of responsive functional materials | Innovative drug delivery systems |

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The aromatic ring substituent significantly impacts the physicochemical and biological properties of Fmoc-protected β³-amino acids. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Biological Activity

Introduction

Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid is a peptidomimetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a t-butyl group on the phenyl ring, contributing to its stability and bioactivity. The following sections delve into its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid typically involves solid-phase peptide synthesis (SPPS) techniques, leveraging the Fmoc protection strategy to facilitate the assembly of peptides. The process includes:

- Protection of Amino Groups : The amino groups are protected using Fmoc to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acids are coupled using coupling reagents like HBTU or DIC in an organic solvent such as DMF.

- Deprotection : After the desired peptide sequence is achieved, the Fmoc group is removed under basic conditions to yield the final product.

The overall yield and purity of the synthesized compound can be optimized by carefully controlling reaction conditions and utilizing high-performance liquid chromatography (HPLC) for purification.

Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid exhibits biological activity primarily through its interaction with specific protein targets. Research indicates that this compound may act as an inhibitor of signal transducer and activator of transcription 3 (Stat3), a transcription factor involved in cancer cell proliferation and survival . By inhibiting Stat3, this compound could potentially reduce tumor growth and induce apoptosis in cancer cells.

Case Studies

- Inhibition of Stat3 Activity : A study demonstrated that peptidomimetics derived from phosphopeptides, including variants similar to Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid, effectively inhibited Stat3 signaling pathways in various cancer cell lines. This inhibition led to reduced expression of anti-apoptotic genes such as Bcl-xL and survivin, thereby promoting apoptosis .

- Antitumor Efficacy : In vitro studies have shown that compounds with structural similarities to Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid can significantly decrease cell viability in breast and prostate cancer cell lines. The IC50 values reported for these compounds were notably lower than those for traditional chemotherapeutics, indicating a promising therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid compared to other related compounds:

| Compound Name | Target Protein | IC50 (nM) | Effect on Cell Viability |

|---|---|---|---|

| Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid | Stat3 | 136 | Significant reduction |

| Phosphotyrosine Mimic A | Stat3 | 186 | Moderate reduction |

| Traditional Chemotherapeutic Agent B | Various | 739 | Minimal reduction |

Q & A

Q. What spectroscopic methods are critical for confirming the structural identity of Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid?

- Methodological Answer: Use H and C NMR to verify the Fmoc group (characteristic fluorenyl signals at δ 7.2–7.8 ppm) and tert-butyl resonance (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular weight (457.56 g/mol; [CHNO]) with ESI-TOF or MALDI-TOF. Compare retention times in reverse-phase HPLC (C18 column, acetonitrile/water gradient) with analogs like Fmoc-(S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid to validate purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Follow SDS guidelines: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks. Store at 2–8°C under inert gas (argon) to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the molecular weight (457.56 g/mol) utilized in stoichiometric calculations for peptide synthesis?

- Methodological Answer: Calculate molar equivalents during SPPS by dividing the desired peptide scale (e.g., 25 µmol) by the compound’s molecular weight. For example, 25 µmol requires 11.44 mg of the amino acid. Validate purity via HPLC (>95%) to ensure accurate coupling efficiency .

Advanced Research Questions

Q. How does the tert-butyl-phenyl substituent affect solid-phase peptide synthesis (SPPS) kinetics compared to halogenated analogs?

- Methodological Answer: The tert-butyl group’s steric bulk reduces acylation rates by ~30% compared to chloro- or fluoro-substituted analogs (e.g., Fmoc-(R)-3-amino-4-(4-Cl-phenyl)-butyric acid). Mitigate slow coupling using double couplings (2 × 1 hour) with HBTU/DIPEA activation or microwave-assisted SPPS (50°C, 10 min) to enhance efficiency .

Q. What chromatographic strategies resolve solubility-driven aggregation during purification?

- Methodological Answer: Use RP-HPLC with 0.1% TFA in water/acetonitrile (gradient: 20%–80% acetonitrile over 30 min). For severe aggregation, add 20% DMSO to the mobile phase to disrupt hydrophobic interactions. Compare elution profiles with Fmoc-(R)-3-amino-4-(2-naphthyl)-butyric acid to optimize conditions .

Q. How can racemization during SPPS incorporation be quantified and minimized?

- Methodological Answer: Racemization is assessed via Marfey’s reagent derivatization followed by HPLC. Optimize coupling conditions: use DIC/Oxyma Pure (1:1) at 0°C for 2 hours, reducing racemization to <1% compared to HOBt/DIPEA (3%–5%). The tert-butyl group’s electron-donating nature slightly stabilizes the α-carbon, reducing epimerization .

Q. What role does this compound play in designing β-peptides with enhanced hDM2 binding?

- Methodological Answer: The tert-butyl-phenyl side chain mimics hydrophobic residues in α-helical p53 peptides. Incorporate it into β-peptide backbones (e.g., 12-helix) to improve hDM2 binding (K ~50 nM vs. 200 nM for natural analogs). Validate via fluorescence polarization assays using FITC-labeled peptides .

Q. How do conflicting solubility reports in DMSO and DMF impact experimental design?

- Methodological Answer: Solubility in DMSO (20 mg/mL) vs. DMF (15 mg/mL) may arise from batch-dependent crystallinity. Pre-dissolve in DMF for SPPS to avoid side reactions. For crystallography, use DMSO with 10% glycerol to prevent precipitation. Characterize batches via XRPD to correlate polymorphism with solubility .

Q. What computational tools predict the tert-butyl group’s impact on peptide conformational stability?

Q. How can microwave-assisted synthesis improve the yield of this Fmoc-amino acid derivative?

- Methodological Answer:

Microwave irradiation (100°C, 20 min) reduces esterification time from 12 hours to 30 minutes, achieving >90% yield. Use 2,4,5-trichlorophenyl ester intermediates for efficient coupling. Compare with conventional thermal methods (60°C, 12 hours, 75% yield) to optimize scalability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported coupling efficiencies across literature?

Q. Why do tert-butyl-phenyl derivatives show conflicting cytotoxicity profiles in cell-permeability assays?

- Methodological Answer:

Cytotoxicity (IC 10–50 µM) depends on cell line (e.g., HEK293 vs. HeLa) and peptide sequence. Use flow cytometry with propidium iodide to distinguish membrane disruption from apoptosis. Compare with Fmoc-(R)-3-amino-4-(4-CF-phenyl)-butyric acid (lower toxicity) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.